molecular formula C16H20N2O B11498294 2-(Phenylamino)-4-(piperidin-1-yl)cyclopent-2-en-1-one

2-(Phenylamino)-4-(piperidin-1-yl)cyclopent-2-en-1-one

Cat. No.: B11498294
M. Wt: 256.34 g/mol
InChI Key: POZQAXCYDPAECF-UHFFFAOYSA-N
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Description

2-(Phenylamino)-4-(piperidin-1-yl)cyclopent-2-en-1-one is an organic compound that features a cyclopentenone ring substituted with a phenylamino group and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylamino)-4-(piperidin-1-yl)cyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopent-2-en-1-one with phenylamine and piperidine under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the final product. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylamino)-4-(piperidin-1-yl)cyclopent-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenylamino and piperidinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(Phenylamino)-4-(piperidin-1-yl)cyclopent-2-en-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Industrial Applications: The compound may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(Phenylamino)-4-(piperidin-1-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylamino and piperidinyl groups play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylamino)-4-(morpholin-1-yl)cyclopent-2-en-1-one: Similar structure with a morpholine ring instead of a piperidine ring.

    2-(Phenylamino)-4-(pyrrolidin-1-yl)cyclopent-2-en-1-one: Similar structure with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

2-(Phenylamino)-4-(piperidin-1-yl)cyclopent-2-en-1-one is unique due to the presence of both phenylamino and piperidinyl groups, which confer distinct chemical and biological properties. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

2-anilino-4-piperidin-1-ylcyclopent-2-en-1-one

InChI

InChI=1S/C16H20N2O/c19-16-12-14(18-9-5-2-6-10-18)11-15(16)17-13-7-3-1-4-8-13/h1,3-4,7-8,11,14,17H,2,5-6,9-10,12H2

InChI Key

POZQAXCYDPAECF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CC(=O)C(=C2)NC3=CC=CC=C3

Origin of Product

United States

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